molecular formula C14H13N5O6S2 B11048073 2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one

2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one

Cat. No.: B11048073
M. Wt: 411.4 g/mol
InChI Key: LYKPHEMBJVQDMM-UHFFFAOYSA-N
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Description

2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex organic compound belonging to the class of thiadiazoloquinazolinones This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline moiety, along with a morpholinosulfonyl and nitro group

Preparation Methods

The synthesis of 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multi-component reactions under specific conditions. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This green synthesis approach is advantageous due to its solvent-free conditions, high atom economy, and environmentally friendly nature.

Chemical Reactions Analysis

2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinosulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar compounds to 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE include other thiadiazoloquinazolinones and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical reactivity and biological activities. Examples include:

The uniqueness of 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O6S2

Molecular Weight

411.4 g/mol

IUPAC Name

2-methyl-7-morpholin-4-ylsulfonyl-9-nitro-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C14H13N5O6S2/c1-8-16-18-12-10(13(20)15-14(18)26-8)6-9(7-11(12)19(21)22)27(23,24)17-2-4-25-5-3-17/h6-7H,2-5H2,1H3

InChI Key

LYKPHEMBJVQDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)N4CCOCC4)C(=O)N=C2S1

Origin of Product

United States

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